N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine and related compounds often involves complex chemical reactions, including the formation of fluorescent derivatives when reacted with specific reagents. For instance, derivatives such as 4-(5',6'-Dimethoxybenzothiazolyl)benzoyl fluoride have been developed as highly sensitive and selective fluorescence derivatization reagents for aliphatic amines in high-performance liquid chromatography (HPLC) (Hara et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine has been the subject of detailed studies, including crystal structure determination by single-crystal X-ray diffraction. Such analyses reveal the intricacies of their molecular geometry and intermolecular interactions, which are crucial for understanding their reactivity and properties (叶姣 et al., 2015).
Chemical Reactions and Properties
Compounds within this category undergo various chemical reactions, highlighting their reactivity. For example, they can participate in fluorescence derivatization reactions, indicating their utility in sensitive detection methods for amines. The specific reactivity patterns of these compounds depend on their molecular structure, particularly the functional groups present (S. Hara et al., 1997).
Scientific Research Applications
Application in Carbohydrate Chemistry
N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine has been used in carbohydrate chemistry, specifically as a protective group for 2-acetamido glycosyl donors. Kelly and Jensen (2001) demonstrated its use in synthesizing 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(2,4-dimethoxybenzylacetamido)-β-D-glucopyranose. This protective group facilitated higher yields in glycosylation reactions compared to unprotected glycosyl donors (Kelly & Jensen, 2001).
Use in Synthesis of Ceria Nanoparticles
Veranitisagul et al. (2011) explored the use of N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine derivatives as ligands for rare earth metal ions, specifically cerium(III). This led to the successful preparation of single-phase ceria (CeO2) nanoparticles through the thermal decomposition of Ce(III)-benzoxazine dimer complexes (Veranitisagul et al., 2011).
Involvement in Pharmacological Studies
Although specific applications of N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine in pharmacology were not found in the search results, derivatives of similar compounds have been studied for their pharmacological properties. Safonov (2018) investigated derivatives of 1,2,4-triazole, a structurally related compound, for their potential in pharmacological correction of fatigue (Safonov, 2018).
Role in Heterocyclic Chemistry
Wu and Yang (2009) discussed the synthesis of thiazoles, a class of compounds related to N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine, highlighting their significance in medicinal chemistry and natural products. They specifically mentioned the large-scale synthesis of 2-amino-5-fluorothiazole, a structurally similar compound, as a component of glucokinase inhibitors (Wu & Yang, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been used in medicinal chemistry and drug development . The presence of the fluorothiazol-2-amine group suggests that it might interact with biological targets that have affinity for this moiety.
Action Environment
The stability and efficacy of this compound might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The dimethoxybenzyl group in the compound might provide some stability against oxidising and reducing agents, as well as bases and nucleophiles .
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c1-16-9-4-3-8(10(5-9)17-2)6-14-12-15-7-11(13)18-12/h3-5,7H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPVMLIIPGNCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=C(S2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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